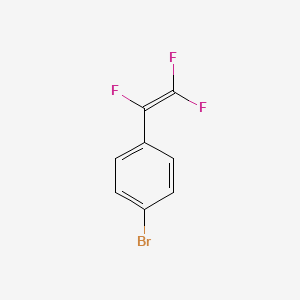

Benzene, 1-bromo-4-(trifluoroethenyl)-

Description

Significance of Aryl Halides with Fluoroalkenyl Moieties in Organic Synthesis

Aryl halides that also contain fluoroalkenyl groups are a class of organic compounds with considerable importance in synthetic chemistry. The aryl halide component, typically a bromide or iodide, serves as a reliable handle for a wide array of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.

The fluoroalkenyl moiety introduces a set of unique and highly desirable properties. The strong electron-withdrawing nature of the fluorine atoms renders the double bond susceptible to nucleophilic attack, a reactivity profile that is complementary to the transition-metal catalyzed reactions at the aryl halide site. This dual reactivity allows for a programmed, stepwise functionalization of the molecule. Furthermore, the incorporation of fluorine atoms can significantly alter the physical and chemical properties of the resulting molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets. This makes compounds derived from aryl halides with fluoroalkenyl moieties particularly attractive in the development of pharmaceuticals and agrochemicals.

Academic Research Landscape and Interdisciplinary Focus on Benzene (B151609), 1-bromo-4-(trifluoroethenyl)-

The academic research landscape surrounding Benzene, 1-bromo-4-(trifluoroethenyl)- is characterized by its interdisciplinary nature, with applications extending from organic synthesis to materials science. The compound's utility as a bifunctional building block is a central theme in the published literature.

In the realm of organic synthesis, research has focused on exploiting the distinct reactivity of the bromo and trifluoroethenyl groups. The aryl bromide is a well-established participant in palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. For instance, the Suzuki-Miyaura coupling of Benzene, 1-bromo-4-(trifluoroethenyl)- with various boronic acids can be employed to synthesize biaryl compounds, which are common structural motifs in many biologically active molecules.

Simultaneously, the trifluoroethenyl group's susceptibility to nucleophilic addition provides a pathway for the introduction of heteroatoms and other functional groups. Studies have shown that the reaction with nucleophiles can proceed with high regioselectivity, offering a reliable method for the synthesis of complex fluorinated molecules.

The interdisciplinary focus on Benzene, 1-bromo-4-(trifluoroethenyl)- is particularly evident in the field of materials science. The trifluoroethenyl group can participate in polymerization reactions, and the resulting fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and specific optical and electronic characteristics. These properties make them suitable for applications in areas like organic light-emitting diodes (OLEDs) and organic semiconductors. The ability to further modify the molecule via the aryl bromide allows for the fine-tuning of the material's properties.

Interactive Data Table: Reactivity of Benzene, 1-bromo-4-(trifluoroethenyl)-

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd(PPh₃)₄, K₂CO₃, 80–100°C | Biaryl-trifluoroethenyls |

| Nucleophilic Addition (O-Nucleophiles) | Phenols/Alcohols, Basic catalysis | (Z/E)-Vinylfluoroethers |

| Nucleophilic Addition (S-Nucleophiles) | Thiols | β-fluoroalkyl sulfides |

| Nucleophilic Addition (N-Nucleophiles) | Primary amines, <0°C | β-amino-α,α-difluoroethylarenes |

| Direct Arylation | Heteroaryl compounds, Pd(OAc)₂, P(tBu)₃·HBF₄ | Heteroaryl-trifluoroethenyls |

Detailed Research Findings

Recent research has delved into the nuanced reactivity of Benzene, 1-bromo-4-(trifluoroethenyl)-. Systematic studies on nucleophilic additions have revealed that the stereochemical outcome of the reaction with phenols to form vinylfluoroethers can be controlled by the reaction conditions, leading to either the (Z) or (E) isomer as the major product. Specifically, kinetic or thermodynamic control, influenced by the choice of base and temperature, dictates the isomeric ratio. nih.gov

In the case of sulfur-based nucleophiles like thiophenols, the addition has been observed to be highly regioselective, proceeding via an anti-Markovnikov pathway to yield stable β-fluoroalkyl sulfides without subsequent elimination of fluoride. nih.gov For nitrogen-based nucleophiles such as primary amines, careful temperature control is crucial to prevent a competitive β-fluoride elimination, thereby preserving the desired hydrofluoroalkyl adduct. nih.gov

The utility of the aryl bromide moiety in transition metal-catalyzed cross-coupling reactions has been demonstrated through successful Suzuki-Miyaura couplings. These reactions, typically employing a palladium catalyst such as Pd(PPh₃)₄ and a base like potassium carbonate, proceed efficiently at elevated temperatures to afford biaryl-trifluoroethenyl compounds. nih.gov These products are of interest as precursors for organic light-emitting diode (OLED) matrix materials and organic semiconductors. nih.gov

Structure

3D Structure

Properties

CAS No. |

134959-20-9 |

|---|---|

Molecular Formula |

C8H4BrF3 |

Molecular Weight |

237.02 g/mol |

IUPAC Name |

1-bromo-4-(1,2,2-trifluoroethenyl)benzene |

InChI |

InChI=1S/C8H4BrF3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H |

InChI Key |

FGTZNLPVKLROEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=C(F)F)F)Br |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Advancements for Benzene, 1 Bromo 4 Trifluoroethenyl

Established Synthetic Routes to Substituted Aryl Halides

The synthesis of substituted aryl halides like Benzene (B151609), 1-bromo-4-(trifluoroethenyl)- often begins with the regioselective installation of a bromine atom onto a pre-functionalized aromatic ring or the functionalization of a readily available brominated scaffold.

Regioselective Bromination Strategies for Aromatic Scaffolds

The most common method for preparing aryl bromides is electrophilic aromatic bromination. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring. For the synthesis of a 1-bromo-4-substituted benzene derivative, the starting material would ideally have a para-directing group.

Various reagents and conditions have been developed to achieve high para-selectivity in electrophilic aromatic bromination. nih.gov For instance, zeolites can induce high para-selectivity for the bromination of substrates like toluene (B28343). nih.gov N-bromosuccinimide (NBS) in conjunction with silica (B1680970) gel is also an effective reagent for regioselective bromination. nih.gov Furthermore, systems that generate bromine in situ, such as a mixture of copper(II) nitrate (B79036), hydrobromic acid, oxygen, and water, or a lithium bromide/ceric ammonium (B1175870) nitrate system, have demonstrated similar regioselectivity. nih.gov The choice of brominating agent and reaction conditions can be critical in maximizing the yield of the desired para-isomer. For example, the electrophilic aromatic bromination of anisole (B1667542) with NBS in acetonitrile (B52724) yields exclusively the 1-bromo-4-methoxybenzene isomer. nih.gov

The table below summarizes various reagents used for regioselective para-bromination of aromatic compounds.

| Reagent/System | Substrate Example | Selectivity | Reference |

| Tetraalkylammonium tribromides | Phenols | Highly para-selective | nih.gov |

| LDH-CO₃²⁻-Br₃⁻ | Aromatic compounds | Para-selective monobromination | nih.gov |

| Zeolites | Toluene-like substrates | High para-selectivity | nih.gov |

| N-bromosuccinimide (NBS)/silica gel | Aromatic compounds | Good regioselectivity | nih.gov |

| Cu(NO₃)₂/HBr/O₂/H₂O | Aromatic compounds | Regioselective | nih.gov |

| LiBr/ceric ammonium nitrate (CAN) | Aromatic compounds | Regioselective | nih.gov |

Precursor Synthesis for Trifluoroethenyl Functionalization

A common strategy for introducing the trifluoroethenyl group involves the olefination of a suitable carbonyl compound. In the context of synthesizing Benzene, 1-bromo-4-(trifluoroethenyl)-, a key precursor is 4-bromobenzaldehyde (B125591).

4-Bromobenzaldehyde can be prepared from 4-bromotoluene (B49008) through a two-step process. The first step involves a free-radical bromination of the methyl group to form 4-bromobenzal bromide. This is followed by hydrolysis, often using calcium carbonate, and subsequent steam distillation to yield the desired aldehyde. wikipedia.org Other reported methods for the synthesis of 4-bromobenzaldehyde include indirect electrolytic oxidation and oxidation of 4-bromotoluene with chromium trioxide in acetic anhydride. guidechem.com

Once 4-bromobenzaldehyde is obtained, classic olefination reactions like the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction can be employed to install the trifluoroethenyl group. masterorganicchemistry.comwikipedia.org The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. libretexts.orglibretexts.org The HWE reaction, a modification of the Wittig reaction, uses a phosphonate-stabilized carbanion and often provides better stereoselectivity, favoring the formation of (E)-alkenes. wikipedia.org These reactions are pivotal in creating the carbon-carbon double bond of the trifluoroethenyl moiety.

Advanced Methodologies for Introducing the Trifluoroethenyl Moiety

Recent advancements in organic synthesis have provided more direct and efficient methods for introducing the trifluoroethenyl group onto aromatic rings, including catalytic cross-coupling reactions and electrochemical pathways.

Catalytic Cross-Coupling Reactions for Fluoroalkene Installation

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. While often used to functionalize the aryl bromide of the target molecule, they can also be adapted to install the trifluoroethenyl group itself. One approach involves the cross-coupling of an aryl halide with a trifluoroethenyl-organometallic reagent.

For instance, a Negishi coupling could be employed, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org In this context, a trifluoroethenyl zinc reagent could be coupled with 1,4-dibromobenzene (B42075) to selectively form the desired product. The success of such a reaction depends on controlling the reactivity to favor monosubstitution. The choice of ligand on the palladium catalyst is crucial for promoting the desired reductive elimination over side reactions like β-hydride elimination. nih.gov

The following table provides an overview of common cross-coupling reactions that could be adapted for this synthesis.

| Reaction Name | Organometallic Reagent | Electrophile | Catalyst |

| Suzuki-Miyaura | Organoboron | Aryl Halide | Palladium |

| Negishi | Organozinc | Aryl Halide | Palladium/Nickel |

| Stille | Organotin | Aryl Halide | Palladium |

| Hiyama | Organosilicon | Aryl Halide | Palladium |

| Kumada | Grignard (Organomagnesium) | Aryl Halide | Palladium/Nickel |

Electrochemical Synthesis Pathways and Organometallic Intermediate Formation

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis. While specific examples for the direct electrochemical synthesis of Benzene, 1-bromo-4-(trifluoroethenyl)- are not widely reported, the principles of electrosynthesis can be applied. For example, electrochemical methods have been developed for the α-arylation of ketones using aryl diazonium salts, demonstrating the formation of new carbon-carbon bonds under electrochemical conditions. rsc.org

The formation of organometallic intermediates is central to many cross-coupling reactions. In a typical catalytic cycle for a palladium-catalyzed cross-coupling, an oxidative addition of the aryl bromide to a Pd(0) complex forms a Pd(II)-aryl intermediate. This is followed by transmetalation with the trifluoroethenyl-organometallic reagent and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The stability and reactivity of these organometallic intermediates are key to the success of the reaction.

Emerging Bromination Techniques (e.g., Photocatalytic Approaches)

Visible-light photoredox catalysis has emerged as a mild and efficient tool for a variety of organic transformations, including bromination. This technique often involves the in situ generation of bromine radicals from a stable bromine source. For instance, the bromination of phenols and alkenes has been achieved using a ruthenium-based photocatalyst and visible light. beilstein-journals.org

Photocatalytic methods could be applied to the bromination of a trifluoroethenylbenzene precursor. The reaction conditions are typically mild, which can be advantageous when dealing with sensitive functional groups. For example, the photocatalytic bromination of styrene (B11656) derivatives has been demonstrated, which is structurally related to the target molecule. nih.gov These methods offer a promising alternative to traditional electrophilic bromination, potentially providing different regioselectivity or improved functional group tolerance. beilstein-journals.org

Optimization of Reaction Parameters for Yield and Purity in Benzene, 1-bromo-4-(trifluoroethenyl)- Synthesis

Given the absence of direct experimental data for the synthesis of Benzene, 1-bromo-4-(trifluoroethenyl)-, this section will discuss the optimization of reaction parameters for a hypothetical Horner-Wadsworth-Emmons approach, a likely method for its synthesis. The reaction would involve 4-bromobenzaldehyde and a trifluoroethenylating phosphonate (B1237965) reagent. Key parameters for optimization would include the choice of base, solvent, temperature, and reaction time.

The selection of the base is critical in the Horner-Wadsworth-Emmons reaction as it influences the deprotonation of the phosphonate ester to form the reactive carbanion. alfa-chemistry.com Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net The strength and steric bulk of the base can affect the reaction rate and the stereoselectivity of the resulting alkene.

Solvent choice also plays a pivotal role. Aprotic solvents such as tetrahydrofuran (B95107) (THF), dimethoxyethane (DME), or toluene are typically employed. alfa-chemistry.com The polarity of the solvent can influence the solubility of the reactants and intermediates, thereby affecting the reaction kinetics and yield.

Reaction temperature and duration are interdependent parameters that require careful optimization. While higher temperatures can accelerate the reaction, they may also lead to the formation of undesired byproducts, thus reducing the purity of the final product. A systematic study varying the temperature would be necessary to find the optimal balance between reaction rate and selectivity.

The following interactive data table illustrates a hypothetical optimization study for the synthesis of Benzene, 1-bromo-4-(trifluoroethenyl)- via a Horner-Wadsworth-Emmons reaction. The data is based on typical results for similar reactions.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | NaH | THF | 25 | 12 | 65 | 90 |

| 2 | NaH | DME | 25 | 12 | 70 | 92 |

| 3 | t-BuOK | THF | 0 | 6 | 85 | 95 |

| 4 | t-BuOK | THF | 25 | 4 | 82 | 93 |

| 5 | DBU | Toluene | 50 | 8 | 75 | 88 |

Purification of the final product would likely involve column chromatography to remove the phosphonate byproduct and any unreacted starting materials. The purity of the isolated product would be assessed using techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Considerations for Industrial-Scale Synthesis and Sustainable Practices

Scaling up the synthesis of Benzene, 1-bromo-4-(trifluoroethenyl)- from the laboratory to an industrial setting presents several challenges and necessitates a focus on sustainable practices. The choice of synthetic route is paramount, with considerations for cost, safety, and environmental impact. worktribe.comsocietechimiquedefrance.fr

For a large-scale process, the availability and cost of starting materials are critical factors. The development of a robust and efficient process with high atom economy is a key goal in green chemistry. worktribe.com This involves minimizing waste by maximizing the incorporation of all materials used in the process into the final product.

The management of waste streams is another significant consideration. The Horner-Wadsworth-Emmons reaction, for instance, generates a phosphate (B84403) byproduct that must be separated and disposed of. organic-chemistry.orgalfa-chemistry.com On an industrial scale, the development of methods to recycle or repurpose such byproducts would be advantageous.

From a sustainability perspective, the use of hazardous reagents and solvents should be minimized. The principles of green chemistry encourage the use of less hazardous chemical syntheses and safer solvents and auxiliaries. rsc.org For example, exploring the use of catalytic methods could reduce the amount of waste generated compared to stoichiometric reactions.

The energy consumption of the process is also a key factor in industrial-scale synthesis. mdpi.com Reactions that can be run at or near ambient temperature and pressure are generally preferred to reduce energy costs and improve safety.

The table below outlines some key considerations for the industrial-scale synthesis of fluorinated aromatic compounds, which would be applicable to Benzene, 1-bromo-4-(trifluoroethenyl)-.

| Consideration | Objective | Sustainable Practice |

|---|---|---|

| Starting Material Sourcing | Cost-effective and reliable supply | Use of readily available and non-toxic starting materials |

| Reaction Efficiency | High yield and selectivity | Optimization of reaction conditions to maximize atom economy |

| Solvent Usage | Minimize environmental impact | Use of greener solvents, solvent recycling |

| Waste Management | Reduce and treat waste streams | Development of catalytic methods, byproduct valorization |

| Energy Consumption | Minimize energy usage | Process optimization for lower temperatures and pressures |

| Safety | Ensure safe operating conditions | Inherent process safety design, use of less hazardous reagents |

The long-term sustainability of organofluorine chemistry also depends on the availability of fluorine sources. worktribe.comworktribe.com While fluorspar is the primary source, its finite reserves necessitate research into alternative sources and recycling methods. worktribe.com

Spectroscopic Elucidation of Molecular Structure and Conformation

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. The vibrational modes of the bonds within "Benzene, 1-bromo-4-(trifluoroethenyl)-" are expected to give rise to a characteristic spectrum.

Key expected vibrational frequencies would include those associated with the substituted benzene (B151609) ring, the carbon-bromine bond, and the trifluoroethenyl group. The C=C stretching of the ethenyl group and the C-F stretching vibrations are particularly diagnostic.

Table 3.1: Predicted Vibrational Frequencies for Benzene, 1-bromo-4-(trifluoroethenyl)-

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Benzene Ring | C-H stretch | 3100 - 3000 |

| C=C stretch (in-ring) | 1600 - 1450 | |

| Trifluoroethenyl Group | C=C stretch | ~1650 |

| C-F stretch | 1350 - 1100 |

Note: These are predicted values based on typical ranges for these functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed atomic connectivity in a molecule. For "Benzene, 1-bromo-4-(trifluoroethenyl)-", ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecular skeleton.

¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons. Due to the para-substitution pattern, two distinct signals, each integrating to two protons, would be expected in the aromatic region (typically 7.0-8.0 ppm). The coupling between these protons would likely result in a characteristic doublet of doublets pattern.

¹³C NMR: The carbon NMR spectrum would reveal the number of chemically non-equivalent carbon atoms. For the 1,4-disubstituted benzene ring, four distinct signals would be anticipated. Additional signals would be present for the two carbons of the trifluoroethenyl group. The carbon attached to the bromine atom would be expected at a lower field, while the carbons of the trifluoroethenyl group would show coupling with the fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the structure of the trifluoroethenyl group. The spectrum would be expected to show complex splitting patterns due to coupling between the three fluorine atoms and potentially with the vinylic proton.

Table 3.2: Predicted NMR Chemical Shifts for Benzene, 1-bromo-4-(trifluoroethenyl)-

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (Aromatic) | 7.0 - 8.0 | Doublet of Doublets |

| ¹³C (Aromatic) | 110 - 140 | Singlet |

| ¹³C (Ethenyl) | 100 - 150 | Multiplet (due to C-F coupling) |

Note: These are predicted values and can be influenced by solvent and other experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For "Benzene, 1-bromo-4-(trifluoroethenyl)-", the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₈H₄BrF₃).

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two peaks of almost equal intensity separated by 2 m/z units. Common fragmentation pathways would likely involve the loss of a bromine atom, a fluorine atom, or the trifluoroethenyl group.

Table 3.3: Predicted Mass Spectrometry Data for Benzene, 1-bromo-4-(trifluoroethenyl)-

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | (Calculated based on exact masses of isotopes) | Molecular ion peak with characteristic bromine isotope pattern |

| [M-Br]⁺ | (M - 79/81) | Loss of bromine atom |

| [M-CF₂]⁺ | (M - 50) | Loss of a difluorocarbene radical |

Note: The relative intensities of the fragment ions would depend on the ionization method and energy.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique that can provide the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of "Benzene, 1-bromo-4-(trifluoroethenyl)-" could be grown, X-ray diffraction analysis would yield detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

As of the latest search, no crystal structure data for "Benzene, 1-bromo-4-(trifluoroethenyl)-" has been reported in the crystallographic databases. Such a study would be valuable to understand the packing of the molecules in the crystal lattice and the nature of any non-covalent interactions, such as halogen bonding or π-π stacking.

Chemical Reactivity and Mechanistic Investigations of Benzene, 1 Bromo 4 Trifluoroethenyl

Reactivity at the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a versatile handle for numerous synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, and the aryl bromide in the title compound serves as an excellent electrophilic partner.

Suzuki-Miyaura Reaction: This reaction involves the coupling of an organoboron reagent with an organic halide. nih.govorganic-chemistry.orgresearchgate.netyoutube.com For Benzene (B151609), 1-bromo-4-(trifluoroethenyl)-, a typical Suzuki-Miyaura reaction would involve its reaction with an arylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the coupled biaryl product and regenerate the Pd(0) catalyst. researchgate.net The electron-withdrawing nature of the trifluoroethenyl group can influence the rate of the oxidative addition step.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Water/TBAB | 60-100 | ~95 |

| 4-Tolylboronic acid | Pd-catalyst II | K₂CO₃ | Water/TBAB | 60 | 87 |

| 4-Anisylboronic acid | Pd-catalyst II | K₂CO₃ | Water/TBAB | 60 | 90 |

Data is based on reactions with the similar substrate 1-bromo-4-(1-octynyl)benzene and serves as a predictive model for the reactivity of Benzene, 1-bromo-4-(trifluoroethenyl)-. researchgate.net

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene. wikipedia.orgnih.gov The mechanism is similar to other palladium-catalyzed couplings, involving oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond. nih.gov A subsequent β-hydride elimination step forms the new carbon-carbon bond of the substituted alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. wikipedia.org The reaction of Benzene, 1-bromo-4-(trifluoroethenyl)- with alkenes like styrene (B11656) or acrylates would be expected to proceed efficiently. researchgate.net

Stille Reaction: In the Stille reaction, an organotin compound is coupled with the aryl bromide. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is known for its tolerance of a wide variety of functional groups. organic-chemistry.org The catalytic cycle involves oxidative addition, transmetalation of the organic group from the tin reagent to the palladium center, and reductive elimination. wikipedia.orgmsu.edu The trifluoroethenyl group on the substrate would likely be well-tolerated under typical Stille conditions.

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging but can occur if the aromatic ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. science.govlibretexts.org The trifluoroethenyl group exerts a significant electron-withdrawing effect, which could potentially facilitate SNAr reactions on Benzene, 1-bromo-4-(trifluoroethenyl)-.

The accepted mechanism for SNAr is a two-step addition-elimination process. youtube.comnih.gov A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized onto the electron-withdrawing trifluoroethenyl group, stabilizing the intermediate. In the second step, the bromide ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. libretexts.orgnih.gov The rate of this reaction is highly dependent on the ability of the substituent to stabilize the anionic intermediate. science.gov

The carbon-bromine bond can be converted into a carbon-metal bond, transforming the electrophilic aromatic ring into a potent nucleophile.

Lithium-Halogen Exchange: This is a rapid reaction, often occurring at very low temperatures, where an organolithium reagent (typically n-butyllithium or t-butyllithium) exchanges with the halogen on the aromatic ring. wikipedia.orgharvard.eduscribd.com This exchange is kinetically controlled and is influenced by the stability of the resulting carbanion. wikipedia.orgpku.edu.cn The reaction of Benzene, 1-bromo-4-(trifluoroethenyl)- with n-butyllithium would yield 4-(trifluoroethenyl)phenyllithium. This organolithium species is a powerful nucleophile and can be used in subsequent reactions with various electrophiles.

Grignard Formation: The formation of a Grignard reagent involves the reaction of the aryl bromide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wisc.edu This process involves the oxidative insertion of magnesium into the carbon-bromine bond. google.com The resulting Grignard reagent, 4-(trifluoroethenyl)phenylmagnesium bromide, is a versatile nucleophile, albeit less reactive than its organolithium counterpart. Care must be taken to exclude water and air, as Grignard reagents are highly sensitive to both. libretexts.org

Arylzinc Species: Arylzinc reagents can be prepared from the corresponding aryl bromide, often through a lithium-halogen exchange followed by transmetalation with a zinc salt like ZnCl₂. These organozinc compounds are generally less reactive than Grignard or organolithium reagents, which allows for greater functional group tolerance in subsequent coupling reactions, such as the Negishi coupling.

The Ullmann reaction is a classic method for the homocoupling of two aryl halides to form a biaryl, typically using copper metal at elevated temperatures. byjus.comwikipedia.orgorganic-chemistry.org The reaction of Benzene, 1-bromo-4-(trifluoroethenyl)- would be expected to yield 4,4'-bis(trifluoroethenyl)biphenyl.

Mechanistic studies on similar substrates, such as 1-bromo-4-(2,2,2-trifluoroethyl)benzene (B120307) on a Cu(111) surface, have provided detailed insights. nsf.gov The process begins with the deposition of the aryl halide onto the copper surface, leading to the formation of an organometallic intermediate where C-Br bonds are replaced by C-Cu-C bridges. researchgate.net Subsequent annealing promotes C-C bond formation and the creation of the biaryl product. nsf.gov The reaction progression can be visualized using techniques like scanning tunneling microscopy (STM), tracking the conversion from precursor molecules through intermediates to the final biphenyl (B1667301) products. nsf.gov

Table 2: Ullmann Coupling Progression on a Copper Surface

| Step | Description | Temperature |

| 1 | Deposition of aryl halide | 5 K |

| 2 | Formation of organometallic intermediate | Anneal to 220 K |

| 3 | Formation of final biphenyl product | Anneal to 400 K |

Data based on the closely related compound 1-bromo-4-(2,2,2-trifluoroethyl)benzene. nsf.gov

Reactivity at the Trifluoroethenyl Moiety

The trifluoroethenyl group (-CF=CF₂) is an electron-deficient alkene due to the strong inductive effect of the fluorine atoms. This electronic nature dictates its reactivity, particularly its susceptibility to nucleophilic and radical additions.

The carbon-carbon double bond of the trifluoroethenyl group can participate in radical polymerization to form fluorinated polymers. wikipedia.org This process, like other radical polymerizations, proceeds through a chain reaction mechanism involving initiation, propagation, and termination steps. fujifilm.comyoutube.com

Initiation: The polymerization is initiated by the generation of free radicals from an initiator molecule, such as azoisobutyronitrile (AIBN) or benzoyl peroxide (BPO), typically through thermal decomposition. libretexts.org The initiator radical then adds to the double bond of a Benzene, 1-bromo-4-(trifluoroethenyl)- monomer. This addition preferentially occurs at the β-carbon (the CF₂ group) to generate a more stable α-carbon radical, which is stabilized by the adjacent aromatic ring.

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain. youtube.com Each addition step regenerates the radical at the end of the growing chain.

Termination: The polymerization process is terminated when two growing radical chains react with each other. This can occur through two primary mechanisms: combination (where the two chains form a single bond) or disproportionation (where a hydrogen atom is transferred from one chain to another, resulting in two polymer chains, one with a saturated end and one with an unsaturated end). youtube.com

The properties of the resulting polymer would be influenced by the presence of the bromo-phenyl group and the highly fluorinated backbone.

Cycloaddition Reactions (e.g., Diels-Alder)

The electron-withdrawing nature of the three fluorine atoms renders the double bond of the trifluoroethenyl group electron-deficient. This characteristic makes it a suitable dienophile for [4+2] cycloaddition reactions, such as the Diels-Alder reaction, particularly with electron-rich dienes. While specific studies on the Diels-Alder reactivity of Benzene, 1-bromo-4-(trifluoroethenyl)- are not extensively documented, analogies can be drawn from similar electron-poor fluorinated alkenes.

For instance, studies on β-fluoro-β-nitrostyrenes, which also feature a highly polarized, fluorine-containing double bond, demonstrate facile participation in Diels-Alder reactions. These compounds react smoothly with cyclic 1,3-dienes to form fluorinated bicyclic products in high yields. beilstein-journals.org The reaction of a Z-isomer of a substituted β-fluoro-β-nitrostyrene with 1,3-cyclopentadiene at 110 °C in o-xylene (B151617) yields the corresponding cycloadducts as a mixture of exo and endo isomers. beilstein-journals.org This reactivity profile suggests that Benzene, 1-bromo-4-(trifluoroethenyl)- would likely serve as a competent dienophile in similar transformations. The benzyne (B1209423) intermediate, which can be generated from benzene derivatives under certain conditions, is also known to be an excellent dienophile in cycloaddition reactions. youtube.com

| Diene | Dienophile (Model Compound) | Product Type | Yield (%) |

| 1,3-Cyclopentadiene | (Z)-1-Fluoro-2-nitro-1-phenylethene | Monofluorinated norbornene | up to 97 |

| 1,3-Cyclohexadiene | (Z)-1-Fluoro-2-nitro-1-phenylethene | Monofluorinated bicyclo[2.2.2]oct-2-ene | up to 40 |

Table 1: Representative Diels-Alder Reactivity of an Electron-Deficient Fluoroalkene. beilstein-journals.org

Electrophilic and Nucleophilic Additions Across the Fluoroalkene

The electronic nature of the trifluoroethenyl group strongly governs its susceptibility to addition reactions. The significant polarization of the C=C double bond deactivates it towards electrophilic attack while making it highly prone to nucleophilic addition.

Electrophilic Addition: The trifluoroethenyl moiety is highly electron-deficient, which makes the double bond significantly less nucleophilic than a typical alkene. Consequently, electrophilic addition reactions, such as the addition of hydrohalic acids or halogens, are generally disfavored. youtube.com Such reactions would require highly reactive electrophiles and harsh conditions, as the stability of the aromatic ring and the deactivating effect of the substituent would impede the formation of a cationic intermediate. youtube.com

Nucleophilic Addition: In contrast, the electron-deficient double bond in Benzene, 1-bromo-4-(trifluoroethenyl)- is exceptionally reactive towards nucleophiles. evitachem.com This reactivity is a cornerstone of its synthetic utility. The strong electron-withdrawing effect of the trifluoroethenyl group facilitates conjugate addition, leading to either addition or addition-elimination products depending on the nucleophile and reaction conditions. evitachem.com

O-Nucleophiles: In the presence of a base, phenols and alcohols add across the double bond. These reactions can be controlled to yield either (Z) or (E)-vinylfluoroether isomers. The stereoselectivity is influenced by the electronic properties of the phenol, with electron-deficient phenols tending to favor the formation of (E)-isomers. evitachem.com

S-Nucleophiles: Thiophenols undergo regioselective anti-Markovnikov addition to yield stable β-fluoroalkyl sulfides. The reaction proceeds cleanly without subsequent elimination. evitachem.com

N-Nucleophiles: Primary amines react to form β-amino-α,α-difluoroethylarenes. Under mild temperature conditions (below 0°C), the common side reaction of β-fluoride elimination can be suppressed. evitachem.com

| Nucleophile | Product Class | Key Selectivity/Outcome |

| Phenol | (Z/E)-Vinylfluoroethers | Z:E ratio up to 85:15; base-dependent isomer ratio |

| Thiophenol | ArSCHFCF₂(Ar) | >99% anti-Markovnikov; no elimination observed |

| n-Butylamine | ArNHCHFCF₂(Ar) | Low-temperature stabilization required to prevent elimination |

Table 2: Summary of Nucleophilic Addition Outcomes to Benzene, 1-bromo-4-(trifluoroethenyl)-. evitachem.com

Comprehensive Mechanistic Studies of Key Transformations

Mechanistic investigations provide insight into the reaction pathways, intermediates, and energetic profiles that govern the transformations of Benzene, 1-bromo-4-(trifluoroethenyl)-.

Identification and Characterization of Reaction Intermediates

The mechanisms of the key reactions involving the trifluoroethenyl group are characterized by distinct intermediates.

Nucleophilic Addition Intermediates: The addition of a nucleophile to the electron-poor alkene proceeds via a two-step mechanism. The initial, rate-determining step is the attack of the nucleophile on the β-carbon of the vinyl group, forming a resonance-stabilized carbanion intermediate. The negative charge on the α-carbon is effectively stabilized by the adjacent electron-withdrawing aryl group and fluorine atoms. evitachem.com In reactions with phenoxides, the stability of this carbanionic intermediate influences the final stereochemical outcome, leading to either kinetically or thermodynamically controlled products. evitachem.com

Cycloaddition Transition States: The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a single, cyclic transition state. beilstein-journals.org Therefore, discrete intermediates are not formed. The stereochemistry of the final product is determined by the geometry of this transition state.

On-surface synthesis studies of related brominated benzene derivatives have identified organometallic structures as key intermediates when reactions are performed on metal substrates like Au(111). scispace.com

Kinetic and Thermodynamic Profiling of Reaction Pathways

Kinetic Studies: The kinetics of Diels-Alder reactions involving electron-deficient fluoroalkenes have been investigated. For the reaction of a β-fluoro-β-nitrostyrene with 1,3-cyclopentadiene, kinetic measurements allow for the calculation of activation parameters, which quantify the energy barrier of the reaction. beilstein-journals.org These studies show that such cycloadditions are kinetically accessible under moderate thermal conditions. beilstein-journals.org

| Reaction | Activation Enthalpy (ΔH‡, kcal/mol) | Activation Entropy (ΔS‡, cal/mol·K) |

| β-fluoro-β-nitrostyrene + 1,3-cyclopentadiene | 15.1 ± 0.4 | -32.8 ± 1.2 |

Table 3: Activation Parameters for a Model Diels-Alder Reaction. beilstein-journals.org

Computational Chemistry and Theoretical Modeling of Benzene, 1 Bromo 4 Trifluoroethenyl

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. For a comprehensive analysis of Benzene (B151609), 1-bromo-4-(trifluoroethenyl)-, methods such as Density Functional Theory (DFT) and ab initio calculations would be employed. DFT methods, particularly with hybrid functionals like B3LYP, are often chosen for their balance of computational cost and accuracy in predicting molecular properties. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy at a greater computational expense. A basis set, such as 6-311++G(d,p), would typically be used to ensure a precise description of the electronic distribution, including polarization and diffuse functions.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Energetics)

The electronic structure of Benzene, 1-bromo-4-(trifluoroethenyl)- would be characterized by analyzing its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap generally implies higher reactivity. For this molecule, the electron-withdrawing trifluoroethenyl group and the halogen atom would significantly influence the energy levels and spatial distribution of these frontier orbitals.

Table 1: Hypothetical HOMO-LUMO Energetics Data (Note: The following data is illustrative and not based on published results.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | |

| HOMO-LUMO Gap | 5.3 |

Prediction of Vibrational Frequencies and Spectroscopic Correlations

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the nuclear coordinates, a set of vibrational frequencies and their corresponding normal modes can be obtained. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical method, allowing for a more accurate comparison with experimental spectroscopic data. This analysis would help in identifying characteristic vibrational modes associated with the C-Br stretching, the C=C stretching of the trifluoroethenyl group, and the aromatic ring vibrations.

Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations, such as the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These calculations provide valuable insights into the electronic environment of each nucleus. The predicted chemical shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra and confirm the molecular structure. Furthermore, spin-spin coupling constants could be calculated to provide information about the connectivity of atoms.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), prone to nucleophilic attack. For Benzene, 1-bromo-4-(trifluoroethenyl)-, the MEP map would likely show a negative potential around the fluorine atoms and a positive potential around the hydrogen atoms of the benzene ring. This analysis is crucial for understanding intermolecular interactions and predicting sites of chemical reactivity.

Reaction Mechanism Predictions and Transition State Characterization

Theoretical chemistry can be used to model the potential energy surface of a chemical reaction, allowing for the prediction of reaction mechanisms. By locating and characterizing the transition state structures—the highest energy point along the reaction coordinate—the activation energy for a proposed reaction pathway can be calculated. This provides insights into the reaction kinetics and the feasibility of a particular mechanism. For instance, the reactivity of the trifluoroethenyl group in addition reactions or the susceptibility of the C-Br bond to cleavage could be investigated through these computational methods.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis would involve exploring the different spatial arrangements of the atoms in Benzene, 1-bromo-4-(trifluoroethenyl)- that can be interconverted by rotation about single bonds. This is particularly relevant for the bond connecting the trifluoroethenyl group to the benzene ring. By calculating the potential energy as a function of the dihedral angle, the most stable conformer(s) can be identified. Molecular dynamics (MD) simulations could further be employed to study the dynamic behavior of the molecule over time at a given temperature. MD simulations provide a more realistic picture of the molecule's flexibility and its accessible conformations under specific conditions.

Advanced Research Applications in Materials Science and Organic Synthesis

Role as a Versatile Synthetic Building Block in Complex Molecule Construction

Benzene (B151609), 1-bromo-4-(trifluoroethenyl)- serves as a highly versatile building block in organic synthesis due to the differential reactivity of its functional groups. The bromine atom and the trifluoroethenyl group can be manipulated selectively under different reaction conditions, allowing for the stepwise construction of complex molecular architectures.

The bromo-substituted aromatic ring is a classic handle for carbon-carbon bond-forming cross-coupling reactions. adpharmachem.comwikipedia.org This moiety readily participates in well-established transformations catalyzed by transition metals, such as palladium. These reactions are fundamental in modern organic synthesis for creating intricate molecular frameworks from simpler precursors.

Conversely, the trifluoroethenyl group (-CF=CF₂) possesses unique electronic properties. The strong electron-withdrawing nature of the fluorine atoms renders the double bond electron-deficient. evitachem.com This makes it highly susceptible to nucleophilic addition reactions, providing a pathway to introduce a wide variety of heteroatom-based functional groups. evitachem.com This reactivity is crucial for building molecules with specific electronic or biological properties. The ability to perform selective reactions at either end of the molecule makes it a powerful tool for chemists aiming to synthesize complex target structures. libretexts.orgpressbooks.pub

Table 1: Key Synthetic Reactions Involving Benzene, 1-bromo-4-(trifluoroethenyl)-

| Reaction Type | Reactive Site | Description | Application in Synthesis |

| Suzuki Coupling | C-Br bond | Palladium-catalyzed cross-coupling with boronic acids to form new carbon-carbon bonds. adpharmachem.comnih.gov | Construction of bi-aryl systems and complex aromatic structures. |

| Heck Coupling | C-Br bond | Palladium-catalyzed reaction with alkenes to form substituted alkenes. | Elongation of carbon chains and synthesis of complex olefins. |

| Stille Coupling | C-Br bond | Palladium-catalyzed coupling with organostannanes. nih.gov | Formation of C-C bonds under mild conditions. nih.gov |

| Nucleophilic Addition | Trifluoroethenyl group | Addition of heteroatom nucleophiles (e.g., amines, thiols) to the electron-deficient double bond. evitachem.com | Introduction of diverse functional groups for fine-tuning molecular properties. evitachem.com |

Development of Functional Materials and Polymers

The distinct chemical properties of Benzene, 1-bromo-4-(trifluoroethenyl)- make it an attractive monomer and intermediate for the creation of advanced functional materials and polymers. The incorporation of the trifluoroethenyl group can impart desirable characteristics such as thermal stability, chemical resistance, and unique optical properties.

While this specific molecule may not be emissive on its own, it serves as a critical building block for creating larger, functional optoelectronic materials. Fluorinated organic materials are of great interest for applications in organic light-emitting diodes (OLEDs) and sensors. A key area of research is the development of materials exhibiting Aggregation-Induced Emission (AIE). rsc.orgnih.gov AIE is a phenomenon where non-emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. rsc.orgnih.gov This effect is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state. researchgate.net

Derivatives of Benzene, 1-bromo-4-(trifluoroethenyl)- can be designed as AIE luminogens (AIEgens). By incorporating this unit into larger, propeller-shaped molecules, the trifluoroethenyl group can contribute to a sterically hindered structure. In dilute solutions, the molecule may dissipate energy through non-radiative pathways via intramolecular rotations. However, in the aggregated state, these rotations are restricted, forcing the molecule to release energy radiatively, resulting in strong fluorescence. rsc.orgresearchgate.netrsc.org This makes such materials highly promising for applications in solid-state lighting and chemical sensors.

The dual functionality of Benzene, 1-bromo-4-(trifluoroethenyl)- allows for its use in synthesizing a variety of polymeric materials with tailored properties. The trifluoroethenyl group can undergo vinyl polymerization, while the bromo group can be used as a site for cross-linking or for initiating other types of polymerization, such as atom transfer radical polymerization (ATRP).

The high fluorine content contributed by the trifluoroethenyl moiety can significantly alter the properties of the resulting polymer. These properties include:

Increased Thermal Stability: The strength of the carbon-fluorine bond enhances the polymer's resistance to thermal degradation.

Chemical Inertness: Fluorinated polymers are known for their resistance to chemical attack.

Low Refractive Index: The presence of fluorine typically lowers the refractive index of a material, a valuable property for optical applications.

Hydrophobicity: Fluorinated surfaces are highly water-repellent.

By carefully selecting co-monomers and polymerization techniques, it is possible to fine-tune these properties for specific applications, ranging from high-performance coatings to specialized optical fibers. The ability to polymerize similar brominated benzene derivatives into soluble polyphenylenes further highlights the potential for creating processable, high-performance polymers from this building block. dtic.mil

Materials derived from Benzene, 1-bromo-4-(trifluoroethenyl)- are candidates for use in photonics and advanced optical devices. The development of polymers with a low refractive index and high optical clarity is crucial for creating waveguides and anti-reflective coatings. Furthermore, its role as a precursor to AIE-active materials opens up possibilities for its use in novel lighting and display technologies. nih.gov The solid-state emission characteristic of AIEgens is particularly advantageous for fabricating efficient and durable organic light-emitting diodes (OLEDs) and fluorescent sensors. nih.gov

Intermediates in Specialized Chemical Production (e.g., Agrochemicals, Fine Chemicals)

Benzene, 1-bromo-4-(trifluoroethenyl)- is a valuable intermediate in the synthesis of specialized chemicals, particularly in the agrochemical and fine chemical industries. adpharmachem.com The incorporation of fluorine-containing groups into biologically active molecules is a common strategy to enhance their efficacy, metabolic stability, and bioavailability.

In agrochemical synthesis, this compound can serve as a starting material for creating complex pesticides and herbicides. adpharmachem.comwikipedia.org The trifluoroethenyl group can be a key structural element or a precursor to other essential fluorinated moieties in the final active ingredient. The bromine atom provides a convenient point for synthetic elaboration, allowing for the attachment of other molecular fragments through cross-coupling reactions. wikipedia.org

Similarly, in the production of fine chemicals, this compound acts as a versatile platform for building high-value products. Its unique reactivity allows for the efficient construction of complex organic molecules that would be difficult to synthesize through other routes. biosynth.com

Future Perspectives and Emerging Research Directions

Exploration of Novel Catalytic Systems for Efficient Transformations

The dual reactivity of Benzene (B151609), 1-bromo-4-(trifluoroethenyl)-, featuring a cross-coupling-ready aryl bromide and an electron-deficient trifluoroethenyl group, makes it a prime candidate for exploration with novel catalytic systems. Research is increasingly focused on moving beyond traditional palladium catalysts to more sustainable and efficient alternatives.

Recent developments in photoredox catalysis are opening new avenues for the activation of carbon-fluorine and carbon-bromine bonds under mild conditions. organic-chemistry.orgmdpi.com The application of visible-light-mediated reactions to trifluorovinyl arenes could lead to previously inaccessible transformations and significantly reduce the energy input required for synthesis. upenn.edu The trifluoromethyl group, structurally related to the trifluoroethenyl moiety, has been a major focus of photoredox-catalyzed reactions, suggesting a strong potential for analogous reactivity with Benzene, 1-bromo-4-(trifluoroethenyl)-. chemrxiv.orgresearchgate.net

Furthermore, the development of catalysts based on earth-abundant metals like nickel and copper is a key area of future research. These metals offer a more sustainable and cost-effective alternative to palladium for cross-coupling reactions of the aryl bromide portion of the molecule. acs.org The unique electronic properties of the trifluoroethenyl group may necessitate the design of bespoke ligand scaffolds to achieve high efficiency and selectivity with these newer catalytic systems.

| Catalytic System | Potential Transformation | Advantages |

| Photoredox Catalysis | C-H functionalization, trifluorovinylation of other arenes | Mild reaction conditions, high functional group tolerance |

| Nickel Catalysis | Suzuki-Miyaura, Buchwald-Hartwig cross-coupling | Cost-effective, sustainable |

| Copper Catalysis | Sonogashira, Ullmann-type couplings | Readily available, unique reactivity patterns |

Advancements in Sustainable Synthesis and Green Chemistry Approaches

The synthesis of organofluorine compounds has traditionally relied on harsh reagents and energy-intensive processes. cas.cnmt.com A major future direction for Benzene, 1-bromo-4-(trifluoroethenyl)- lies in the development of more sustainable and environmentally benign synthetic routes.

Flow chemistry is emerging as a powerful tool for the safe and efficient synthesis of fluorinated compounds. pharmtech.com Continuous-flow microreactors offer precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous reagents, which are often employed in fluorination reactions. durham.ac.uk The application of flow chemistry to the synthesis of Benzene, 1-bromo-4-(trifluoroethenyl)- could lead to higher yields, reduced waste, and improved process safety. pharmtech.com

Discovery of New Reactivity Modes and Untapped Application Areas

While the nucleophilic addition to the trifluoroethenyl group and cross-coupling at the aryl bromide are well-established reactions, future research is expected to uncover novel reactivity modes for Benzene, 1-bromo-4-(trifluoroethenyl)-.

The electron-deficient nature of the trifluoroethenyl moiety makes it a promising candidate for various cycloaddition reactions . Exploration of its participation in [4+2], [3+2], and other cycloadditions could lead to the synthesis of complex fluorinated carbocycles and heterocycles with potential applications in medicinal chemistry.

The unique properties imparted by the trifluoroethenyl group, such as thermal stability and hydrophobicity, suggest significant untapped potential in materials science . utoronto.caman.ac.uk Future research will likely focus on the incorporation of this moiety into polymers to create materials with tailored properties for applications in electronics, coatings, and biomedical devices. rsc.orgutoronto.caresearchgate.net The development of fluoropolymers derived from Benzene, 1-bromo-4-(trifluoroethenyl)- could lead to materials with enhanced chemical resistance, low surface energy, and specific optical properties. utoronto.caspecialchem.com

Integration of Advanced In-Situ Characterization Techniques for Reaction Monitoring and Control

To fully optimize the synthesis and transformations of Benzene, 1-bromo-4-(trifluoroethenyl)-, a deeper understanding of reaction mechanisms and kinetics is required. The integration of advanced Process Analytical Technology (PAT) , particularly in-situ spectroscopic techniques, is a key future direction. mt.com

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy , especially ¹⁹F NMR, is a powerful tool for monitoring the progress of organofluorine reactions in real-time. magritek.comresearchgate.netbeilstein-journals.org This technique provides valuable information on the formation of intermediates, the consumption of reactants, and the generation of byproducts, allowing for rapid reaction optimization and enhanced process control. nih.govnih.gov The application of in-situ NMR to reactions involving Benzene, 1-bromo-4-(trifluoroethenyl)- will enable a more detailed understanding of its reactivity and facilitate the development of more robust and efficient synthetic protocols.

Other in-situ techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy , can also provide real-time data on reaction progress, complementing the information obtained from NMR. mt.com The combination of these techniques will be crucial for developing scalable and reproducible processes for the synthesis and application of this important fluorinated building block.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing benzene, 1-bromo-4-(trifluoroethenyl)-, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Sonogashira coupling between 1-bromo-4-iodobenzene and trifluoroethylene derivatives. Key conditions include:

- Catalyst: PdCl₂(PPh₃)₂ (1 mol%) with CuI (2 mol%) .

- Solvent: Toluene/water (1:1 v/v) under inert atmosphere (argon) .

- Base: Triethylamine to deprotonate terminal alkynes .

- Yield Optimization : Elevated temperatures (60–80°C) improve kinetics, but room temperature minimizes side reactions in sensitive systems. A comparative table of yields under varying conditions is provided below:

| Catalyst System | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂/CuI | Toluene/H₂O | RT | 96–98 | |

| Pd(PPh₃)₄/CuI | DMF | 80°C | 85 |

Q. How can researchers characterize the trifluoroethenyl moiety in this compound using spectroscopic techniques?

- Methodological Answer :

- ¹⁹F NMR : The trifluoroethenyl group exhibits distinct signals at δ –60 to –70 ppm (CF₃) and δ –110 to –120 ppm (CF₂), depending on electronic environment .

- ¹H NMR : The vinylic proton (CH=CF₂) appears as a doublet of quartets (J = 15–20 Hz) near δ 6.5–7.0 ppm .

- IR Spectroscopy : Strong C-F stretches at 1100–1250 cm⁻¹ and C=C stretches at 1600–1650 cm⁻¹ confirm the group .

Advanced Research Questions

Q. What computational methods are suitable for predicting the regioselectivity of cross-coupling reactions involving this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states. The trifluoroethenyl group’s electron-withdrawing nature lowers LUMO energy, favoring oxidative addition at the bromine site .

- NBO Analysis : Quantify hyperconjugative interactions between the C-Br bond and CF₂ group to explain steric/electronic effects .

- Case Study : Suzuki-Miyaura coupling with arylboronic acids shows >90% selectivity for the para position due to reduced steric hindrance .

Q. How do solvent polarity and additives affect the stability of benzene, 1-bromo-4-(trifluoroethenyl)- during storage?

- Methodological Answer :

- Stability Tests : Store in anhydrous DCM or THF at –20°C under argon. Avoid protic solvents (e.g., MeOH) to prevent hydrolysis of the C-Br bond .

- Additives : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical degradation pathways .

- Monitoring : Track decomposition via GC-MS every 3 months; <5% degradation over 12 months is acceptable .

Q. What strategies resolve contradictions in reported boiling points or spectral data for this compound?

- Methodological Answer :

- Purity Verification : Use HPLC (C18 column, 70:30 acetonitrile/water) to confirm purity >98% .

- Interlaboratory Comparison : Cross-validate data with NIST-standardized instruments .

- Dynamic NMR : Resolve overlapping signals by variable-temperature ¹H NMR (e.g., –40°C to 25°C) .

Experimental Design & Data Analysis

Q. How to design a kinetic study for the halogen exchange reactivity of the bromine substituent in this compound?

- Methodological Answer :

- Substitution Reactions : React with NaI in acetone (Finkelstein conditions) at 50°C. Monitor iodide formation via ion chromatography .

- Kinetic Model : Apply pseudo-first-order kinetics; plot ln([Br⁻]) vs. time. Activation energy (Eₐ) is derived from Arrhenius plots across 30–70°C .

- Control : Compare with non-fluorinated analogs (e.g., 1-bromo-4-vinylbenzene) to isolate electronic effects .

Q. What are the challenges in crystallizing benzene, 1-bromo-4-(trifluoroethenyl)-, and how can they be mitigated?

- Methodological Answer :

- Crystallization Solvents : Use slow evaporation in hexane/ethyl acetate (9:1). The CF₂ group disrupts packing, requiring high polarity gradients .

- Cryo-TEM : Confirm crystal lattice parameters (e.g., monoclinic P2₁/c) .

- Additives : Introduce 5% coronene to template π-stacking interactions .

Safety & Compliance

Q. What protocols ensure safe handling of benzene, 1-bromo-4-(trifluoroethenyl)- under GLP guidelines?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.